N,N-Diethylsalicylamide
CAS No.: 19311-91-2
Cat. No.: VC21024269
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19311-91-2 |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | N,N-diethyl-2-hydroxybenzamide |
Standard InChI | InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3 |
Standard InChI Key | ZVYXEXAXXWINEH-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=CC=CC=C1O |
Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1O |
Introduction
Chemical Properties and Identification
N,N-Diethylsalicylamide is a crystalline solid with a molecular formula and a molecular weight of 193.24 g/mol. Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 93–97°C | |
Boiling Point | 340°C | |
Density | 1.096 g/cm³ (estimated) | |
Refractive Index | 1.5080 (estimated) | |
Flash Point | 159°C | |
Solubility | Slightly soluble in ethanol |
The compound’s IUPAC name is N,N-diethyl-2-hydroxybenzamide, and its SMILES notation is CCN(CC)C(=O)C1=CC=CC=C1O
. Spectral data, including -NMR in , confirms its structural integrity, with peaks corresponding to aromatic protons and ethyl groups .
Synthesis and Production Methods
N,N-Diethylsalicylamide is synthesized via nucleophilic acylation. Key methods include:
Reaction with Diethylamine
Salicylamide reacts with diethylamine in ethanol under reflux, followed by crystallization or vacuum distillation to yield the product. The reaction proceeds through:
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Acyl Transfer: Salicylamide’s carbonyl undergoes nucleophilic attack by diethylamine.
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Purification: Recrystallization from ethanol or vacuum distillation achieves >96% purity .
Industrial-Scale Optimization
Industrial processes employ similar routes but optimize reaction conditions (e.g., temperature, pressure) to maximize yield and minimize impurities. Ethanol remains the preferred solvent due to its compatibility with diethylamine.
Pharmacological and Biological Activity
While N,N-Diethylsalicylamide is less potent than salicylamide itself, it has been studied for potential therapeutic applications:
Analgesic and Antipyretic Effects
Early research indicated weak analgesic and antipyretic properties, attributed to its reduced ability to inhibit cyclooxygenase (COX) enzymes compared to salicylic acid derivatives.
Handling Guidelines:
Analytical Characterization
Key analytical data for verification:
Spectral Data
Parameter | Description | Source |
---|---|---|
-NMR | Aromatic protons (δ 6.8–7.9 ppm), ethyl groups (δ 1.1–3.4 ppm) | |
Infrared (IR) | Peaks for C=O (amide stretch) and C–O (phenolic) | |
Mass Spec (EI+) | Molecular ion at m/z 193.11 |
N,N-Diethylsalicylamide is used as a reference standard to identify impurities in salicylate-containing drugs, ensuring compliance with regulatory standards .
Organic Synthesis
It serves as a precursor in synthesizing benzamide derivatives. For example, copper-mediated cross-coupling reactions with aryl boronic acids yield functionalized ketones .
Comparative Analysis with Analogues
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Investigating ethyl group modifications to enhance bioactivity.
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Environmental Fate: Assessing biodegradation pathways and aquatic toxicity.
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Industrial Catalysis: Exploring nickel or copper-mediated reactions for scalable synthesis.
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